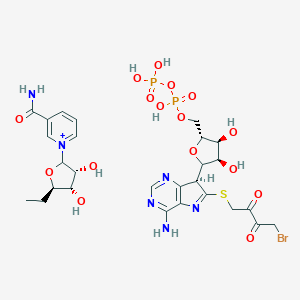
8-Bdb-tnad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
科学的研究の応用
8-Bdb-tnad has been found to have several potential applications in scientific research. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in developing new pesticides and herbicides.
作用機序
The mechanism of action of 8-Bdb-tnad involves its interaction with the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in several physiological processes, including learning and memory. 8-Bdb-tnad has been found to bind to the receptor and modulate its activity, leading to enhanced cognitive function.
生化学的および生理学的効果
Studies have shown that 8-Bdb-tnad has several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 8-Bdb-tnad in lab experiments is its ability to enhance cognitive function and improve memory retention, which can be useful in various research studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 8-Bdb-tnad. One potential direction is the development of new drugs based on the compound for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the study of the compound's potential use in developing new pesticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound involves a multi-step process, and it has been found to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new drugs and the study of its potential use in developing new pesticides and herbicides.
合成法
The synthesis of 8-Bdb-tnad involves a multi-step process that includes the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminopyridine. The resulting compound is then reacted with 2,4-dichlorobenzyl bromide, and the final product is obtained after purification through a column chromatography technique.
特性
CAS番号 |
154591-46-5 |
|---|---|
製品名 |
8-Bdb-tnad |
分子式 |
C27H36BrN6O16P2S+ |
分子量 |
874.5 g/mol |
IUPAC名 |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
InChIキー |
XUUGVPBJGOABMI-BDYRSLACSA-O |
異性体SMILES |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
正規SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
同義語 |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



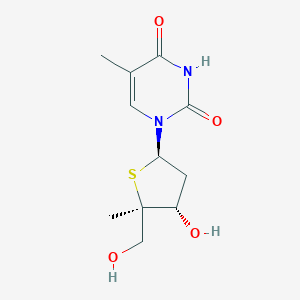

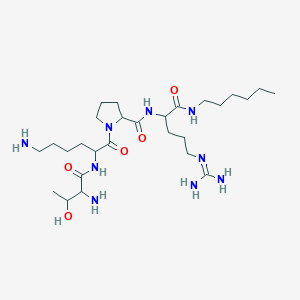
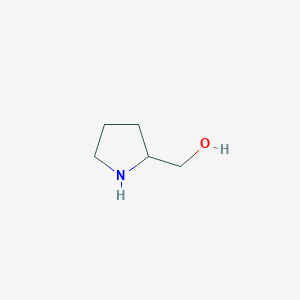
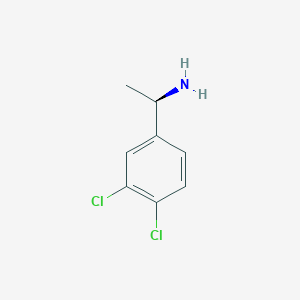
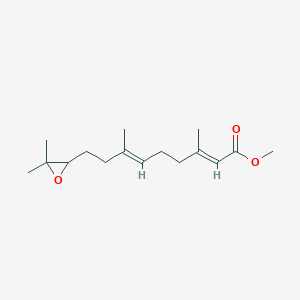
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
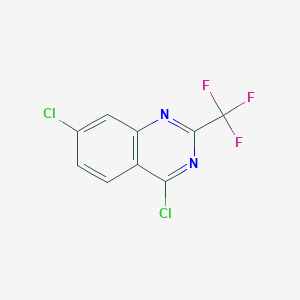
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
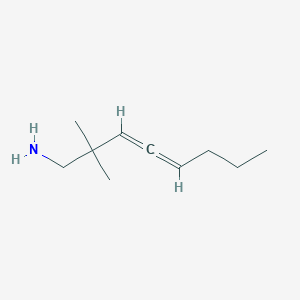
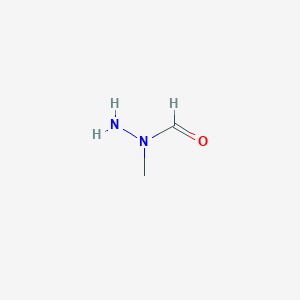
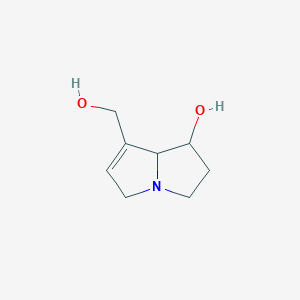
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)